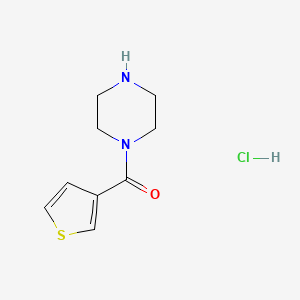
Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride
描述
Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2OS and its molecular weight is 232.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a piperazine ring, a thiophene moiety, and a carbonyl functional group. Its molecular formula is C₁₁H₁₄ClN₃OS. The presence of these functional groups positions it as a candidate for various biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has been studied for its antibacterial and antifungal activities. Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may also possess such properties.
- Antiviral Effects : Preliminary studies indicate potential antiviral activity, although specific viral targets have not been extensively characterized.
- Neuroactive Effects : The piperazine structure is often associated with neuroactive properties, indicating potential applications in treating neurological disorders.
Target Enzymes
This compound acts primarily as a reversible inhibitor of monoacylglycerol lipase (MAGL) . MAGL plays a crucial role in the endocannabinoid system by degrading endocannabinoids. Inhibition of this enzyme leads to increased levels of endocannabinoids, which can enhance cannabinoid receptor activation and influence various physiological processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway . By inhibiting MAGL, the compound prevents the degradation of endocannabinoids, resulting in their accumulation and subsequent activation of cannabinoid receptors.
Pharmacokinetics
As a derivative of the indole nucleus, this compound shares pharmacokinetic characteristics with other indole derivatives. Studies suggest that it interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can significantly influence the metabolic pathways involved in drug processing.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific pathogen tested.
- Neuropharmacological Potential : In vitro studies showed that the compound could modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating mood disorders or psychosis .
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi | |
| Antiviral | Potential activity against viral pathogens | |
| Neuroactive | Modulates neurotransmitter systems | |
| MAGL Inhibition | Reversible inhibition leading to increased endocannabinoids |
属性
IUPAC Name |
piperazin-1-yl(thiophen-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11;/h1,6-7,10H,2-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNUGOQLFYSKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CSC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671810 | |
| Record name | (Piperazin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185316-61-3 | |
| Record name | (Piperazin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















